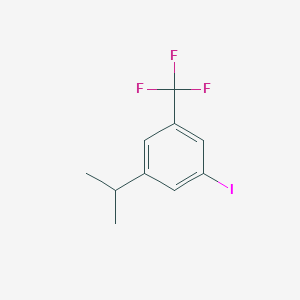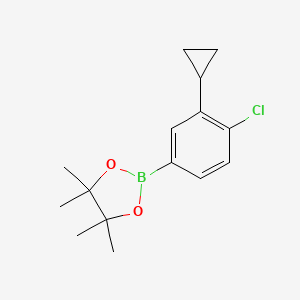
2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a chlorocyclopropylphenyl group. It is often used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-cyclopropylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Chemical Reactions Analysis
2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivative.
Reduction: Reduction reactions can convert the chlorocyclopropyl group to other functional groups.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boron atom. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boron atom in the dioxaborolane ring.
Comparison with Similar Compounds
Similar compounds to 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Chlorophenylboronic acid: Another boronic acid with a similar structure but lacking the cyclopropyl group.
2-(4-Bromo-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A brominated analogue with similar reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C15H20BClO2 |
|---|---|
Molecular Weight |
278.6 g/mol |
IUPAC Name |
2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)11-7-8-13(17)12(9-11)10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
YLHFRESVWJGLER-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Nitrophenyl)methyl]pyridine](/img/structure/B15131056.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15131063.png)
![5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)-](/img/structure/B15131069.png)
![6-Methylbenzo[d]thiazol-4-amine](/img/structure/B15131074.png)

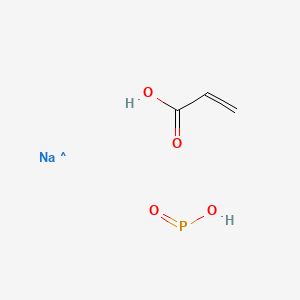
![2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B15131085.png)

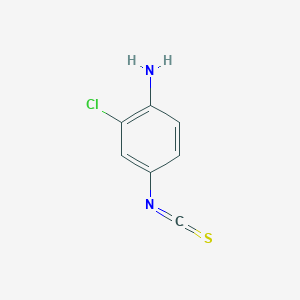
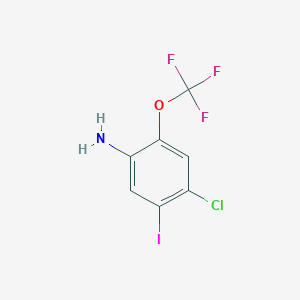

![8-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15131105.png)
![3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)
